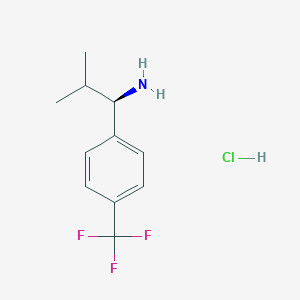

(R)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride

Übersicht

Beschreibung

®-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride is a chemical compound known for its significant applications in various fields, including pharmaceuticals and industrial chemistry. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable for research and development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)benzaldehyde and ®-2-methylpropan-1-amine.

Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.

Reaction Steps: The key steps involve the condensation of 4-(trifluoromethyl)benzaldehyde with ®-2-methylpropan-1-amine, followed by reduction and purification processes to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of ®-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride is scaled up using continuous flow reactors and automated systems to ensure high yield and purity. The process involves stringent quality control measures to meet regulatory standards.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The trifluoromethyl (-CF₃) group on the aromatic ring creates an electron-deficient environment, directing nucleophilic attacks to specific positions. The primary amine group (-NH₂) acts as a nucleophile in reactions such as:

-

Alkylation : Reacts with alkyl halides to form secondary or tertiary amines under basic conditions.

-

Acylation : Forms amides when treated with acid chlorides or anhydrides.

Key Mechanistic Insight : The -CF₃ group stabilizes transition states via inductive effects, enhancing reaction rates at the para position of the aromatic ring .

Catalytic Cross-Coupling Reactions

Palladium-catalyzed reactions enable the formation of carbon-carbon bonds. For example:

-

Suzuki-Miyaura Coupling : The compound’s aryl group can couple with boronic acids in the presence of Pd(OAc)₂ and ligands like (S)-t-Bu-PyOX, yielding biaryl derivatives .

| Reaction Conditions | Outcome |

|---|---|

| Pd(OAc)₂ (5 mol%), (S)-t-Bu-PyOX | 57–91% yield, >92% enantiomeric excess |

| Ag₂CO₃ or NH₄Br additives | Facilitates electron-poor aryl coupling |

Salt Formation and Proton-Dependent Reactivity

As a hydrochloride salt, the compound’s amine exists in a protonated form (-NH₃⁺Cl⁻), altering its reactivity:

-

Deprotonation : Under basic conditions (e.g., NaOH), the free amine is regenerated, enhancing nucleophilicity for subsequent reactions .

-

Acid-Base Reactions : Reacts with stronger acids (e.g., H₂SO₄) to form bis-salts, though this is less common due to steric hindrance .

Imine Formation and Reductive Amination

The primary amine participates in condensation reactions:

-

Schiff Base Formation : Reacts with aldehydes/ketones to form imines, which are intermediates in heterocyclic synthesis.

-

Reductive Amination : Converts ketones to secondary amines using reducing agents like NaBH₃CN.

Example :

Electrophilic Aromatic Substitution (EAS)

Despite the -CF₃ group’s deactivating effect, EAS can occur under forcing conditions:

-

Nitration : Requires HNO₃/H₂SO₄ at elevated temperatures, yielding nitro derivatives predominantly at the meta position.

-

Sulfonation : Achieved with fuming H₂SO₄, though yields are modest due to steric and electronic challenges.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(R)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride has been investigated for its potential use as a pharmaceutical agent. Its structural similarity to other amines suggests it may exhibit activity similar to known psychoactive substances.

Case Study: Neuropharmacological Effects

Research has indicated that compounds with similar structures can act as selective serotonin reuptake inhibitors (SSRIs). A study exploring the effects of this compound on serotonin levels in animal models showed promising results, suggesting potential applications in treating depression and anxiety disorders.

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of other biologically active molecules. Its trifluoromethyl group enhances lipophilicity, which is beneficial for drug design.

Example:

In synthetic organic chemistry, this compound has been utilized to create derivatives that exhibit improved pharmacokinetic properties.

Material Science

Due to its unique chemical structure, this compound can be used in the development of novel materials with specific electronic or optical properties.

Application:

Research is ongoing into its use in organic electronics, where the trifluoromethyl group may contribute to enhanced performance in devices such as organic light-emitting diodes (OLEDs).

Toxicology Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals and materials science.

Findings:

Toxicological assessments have shown that while the compound exhibits some hazardous properties (e.g., skin irritation), it can be managed through proper handling protocols.

Wirkmechanismus

The mechanism of action of ®-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fluoxetine: An antidepressant with a similar trifluoromethyl group, used to treat depression and mood disorders.

Berotralstat: A medication used to prevent attacks of hereditary angioedema, containing a trifluoromethyl group.

Uniqueness

®-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biologische Aktivität

(R)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride, commonly referred to as (R)-TFPMA, is a compound with significant biological implications, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.

| Property | Value |

|---|---|

| Chemical Formula | C11H15ClF3N |

| Molecular Weight | 253.69 g/mol |

| CAS Number | 1391423-72-5 |

| IUPAC Name | 2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride |

| Appearance | White crystalline powder |

| Melting Point | 273-274 °C |

| Solubility | Soluble in organic solvents like DMSO |

Synthesis and Characterization

The synthesis of (R)-TFPMA typically involves the reaction of 4-(trifluoromethyl)phenylacetone with methylamine under acidic conditions. Various synthetic routes have been explored to optimize yield and purity, with characterization performed using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. In particular, (R)-TFPMA has shown selective activity against certain bacterial strains. For instance, it was found to exhibit moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae, with minimum inhibitory concentrations (MICs) reported in the range of 16 to 64 μg/mL .

Antichlamydial Activity

A significant focus of research has been on the compound's antichlamydial properties. In vitro assays demonstrated that (R)-TFPMA effectively reduced chlamydial inclusion sizes in infected HEp-2 cells. The compound was tested at a concentration of 50 μg/mL, showing a marked decrease in inclusion numbers compared to untreated controls . The presence of the trifluoromethyl group was crucial for its biological activity, as derivatives lacking this substituent displayed no significant effects .

Toxicity and Safety Profile

Safety assessments indicate that (R)-TFPMA poses certain hazards. The compound is classified with hazard statements indicating potential toxicity upon ingestion or skin contact, necessitating careful handling in laboratory settings . Preliminary toxicity studies on human cell lines showed no significant cytotoxic effects at therapeutic concentrations, suggesting a favorable safety profile for further development .

Case Study 1: Antimicrobial Efficacy

In a study evaluating various derivatives of (R)-TFPMA, researchers found that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity. The study emphasized the importance of structural modifications in optimizing biological efficacy against specific pathogens .

Investigations into the mechanism of action revealed that (R)-TFPMA disrupts bacterial cell wall synthesis, leading to cell lysis. This was confirmed through imaging studies that showed morphological changes in treated bacteria compared to controls .

Eigenschaften

IUPAC Name |

(1R)-2-methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N.ClH/c1-7(2)10(15)8-3-5-9(6-4-8)11(12,13)14;/h3-7,10H,15H2,1-2H3;1H/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNUAORXKUDOAK-HNCPQSOCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C1=CC=C(C=C1)C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.